molecular formula C9H21F2NOSi B13453353 (R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane

(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane

Cat. No.: B13453353
M. Wt: 225.35 g/mol
InChI Key: IWWXFOIHMHTSMR-SSDOTTSWSA-N
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Description

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The introduction of fluorine atoms can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The amine group is introduced via reductive amination or other suitable amination techniques.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the fluorine atoms enhance the compound’s stability and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is unique due to the combination of the TBS protecting group and the presence of two fluorine atoms, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Biological Activity

(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane is a fluorinated amino compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by relevant data and case studies.

  • Molecular Formula : C₁₄H₃₁N₁O₄Si
  • Molecular Weight : 305.486 g/mol
  • Density : 0.979 g/cm³
  • Boiling Point : 377.3 °C at 760 mmHg
  • Melting Point : 32-37 °C

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : Dihydropyridinone derivatives are used as precursors.
  • Reagents : The Ruppert-Prakash reagent (TMSCF₃) facilitates the introduction of fluorine.
  • Key Reactions : The reaction sequence includes cyclopropanation and deprotection steps to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives of fluorinated amino compounds can inhibit tubulin polymerization, leading to cytotoxic effects on cancer cell lines such as B16 melanoma .

Enzyme Inhibition

The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways. Inhibitory assays revealed that this compound can selectively inhibit specific PTPs with IC50 values in the low micromolar range .

Study on Antivascular Activity

A study involving various enantiomeric forms of cyclopropyl compounds highlighted the importance of stereochemistry in their biological activity. The (R)-enantiomer of similar fluorinated compounds demonstrated enhanced antivascular activity compared to its counterparts .

Biodistribution Studies

Biodistribution studies using radiolabeled variants of fluorinated compounds revealed promising pharmacokinetic profiles, suggesting that this compound may be suitable for further development as a therapeutic agent .

Data Tables

Biological ActivityAssay TypeResult
AntitumorCytotoxicity AssaySub-micromolar range
Enzyme InhibitionPTP Inhibition AssayIC50 < 5 µM
BiodistributionPET ImagingFavorable pharmacokinetics

Properties

Molecular Formula

C9H21F2NOSi

Molecular Weight

225.35 g/mol

IUPAC Name

(2R)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine

InChI

InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m1/s1

InChI Key

IWWXFOIHMHTSMR-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C(F)F)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(F)F)N

Origin of Product

United States

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